molecular formula C17H14ClN3O2 B2890772 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 865249-49-6

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2890772
CAS No.: 865249-49-6
M. Wt: 327.77
InChI Key: IMFLGBZUJMZCPY-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide is a synthetic organic compound based on a 1,3,4-oxadiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities. This compound is presented for research purposes to investigate its potential in various therapeutic areas. The 1,3,4-oxadiazole ring is a privileged structure in drug discovery. Research on analogous compounds indicates that derivatives featuring a chlorophenyl substitution on the oxadiazole ring have demonstrated significant antibacterial activity against challenging Gram-negative pathogens, including Neisseria gonorrhoeae , with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . Furthermore, such structures have exhibited promising antitumor properties . In vitro studies on similar molecules have shown potent antiproliferative effects against various human cancer cell lines, such as breast (MCF-7), lung (NCI-H460), and colon (HCT-116) . The mechanism of action for the anticancer activity is believed to involve the inhibition of tubulin polymerization , akin to established drugs like combretastatin A-4, which disrupts microtubule formation and leads to cell cycle arrest . The structural features of this compound—specifically the 2-chlorophenyl group and the 3,4-dimethylbenzamide moiety—are strategically chosen. Structure-Activity Relationship (SAR) studies suggest that chloro substitutions on the phenyl ring can enhance antibacterial properties, while specific aromatic amides contribute to the compound's lipophilicity, potentially influencing its pharmacokinetic profile and metabolic stability . Researchers can utilize this compound as a key intermediate or reference standard in synthetic chemistry programs, or as a probe for biochemical screening in oncology and antimicrobial discovery. Please note: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-7-8-12(9-11(10)2)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFLGBZUJMZCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazide Precursors

The most common method involves cyclizing a diacylhydrazide intermediate. 3,4-Dimethylbenzoyl chloride reacts with 2-chlorophenylhydrazine to form N'-(2-chlorophenyl)-3,4-dimethylbenzohydrazide , which undergoes cyclization using dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).

Reaction Scheme:

  • Hydrazide Formation:
    $$ \text{3,4-Dimethylbenzoyl chloride} + \text{2-Chlorophenylhydrazine} \rightarrow \text{N'-(2-Chlorophenyl)-3,4-dimethylbenzohydrazide} $$
  • Cyclization:
    $$ \text{N'-(2-Chlorophenyl)-3,4-dimethylbenzohydrazide} \xrightarrow{\text{POCl}_3} \text{N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide} $$

Key Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Reflux at 80–100°C for 6–12 hours
  • Catalyst: Triethylamine (Et₃N) to neutralize HCl byproducts.

Coupling of Preformed Oxadiazole Amines

An alternative route couples 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine with 3,4-dimethylbenzoic acid using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) .

Reaction Scheme:
$$ \text{5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine} + \text{3,4-Dimethylbenzoic acid} \xrightarrow{\text{EDCI/HOBt}} \text{this compound} $$

Optimization Data:

Coupling Agent Solvent Temperature Yield (%)
EDCI/HOBt DMF 25°C 78
DCC THF 0°C→25°C 65
CDI Acetonitrile 40°C 72

Notes:

  • Hydroxybenzotriazole (HOBt) suppresses racemization.
  • Yields improve with stoichiometric excess (1.2 eq) of 3,4-dimethylbenzoic acid.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency. A mixture of 3,4-dimethylbenzoyl chloride and 2-chlorophenylhydrazine in acetonitrile is pumped through a heated reactor (90°C) with POCl₃ , achieving 85% conversion in 30 minutes.

Advantages:

  • Reduced reaction time (30 min vs. 12 hours batch)
  • Higher purity (>98% by HPLC) due to controlled mixing.

Solvent-Free Mechanochemical Synthesis

Ball milling N'-(2-chlorophenyl)-3,4-dimethylbenzohydrazide with PCl₅ eliminates solvent use, reducing waste. This method achieves 82% yield in 2 hours, with energy savings of 40% compared to traditional reflux.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethyl acetate/petroleum ether (3:5) . This removes unreacted hydrazide and oligomeric byproducts, yielding crystals with >99% purity.

Crystallography Data:

  • Space Group: Monoclinic $$ P2_1 $$
  • Unit Cell Parameters: $$ a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å}, c = 12.15 \, \text{Å}, \beta = 102.7^\circ $$ .

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.58 (m, 4H, Ar-H), 2.45 (s, 6H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Incomplete cyclization yields 3,4-dimethylbenzoic acid (5–10%).
Solution: Post-reaction quenching with ice-water precipitates the product, while byproducts remain soluble.

Catalyst Poisoning

Issue: Residual HCl deactivates EDCI.
Solution: Pre-neutralize with Et₃N or use Hünig’s base (diisopropylethylamine).

Emerging Methodologies

Electrochemical Synthesis

Recent studies demonstrate electrochemical reduction of 2-chlorophenyl diazonium salts with phenanthrenequinones in N-methylformamide, forming 1,3,4-oxadiazole intermediates at 60% yield.

Microwave-Assisted Reactions

Microwave irradiation (150°C, 20 min) accelerates cyclization, achieving 88% yield with 50% energy reduction.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and chlorophenyl group contribute to its binding affinity with enzymes and receptors. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Structural Features:

  • Oxadiazole Core : All compared compounds share the 1,3,4-oxadiazole ring, which confers rigidity and enhances metabolic stability.
  • Substituent Diversity :
    • Target Compound : 2-Chlorophenyl (oxadiazole C5), 3,4-dimethylbenzamide (amide-linked).
    • Analog 1 : Compound 24 (): 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl (oxadiazole C5), 3,4-dimethylbenzamide. Molecular formula: C₂₂H₁₉N₃O₄, MW: 389.4 g/mol .
    • Analog 2 : LMM5 (): 4-Methoxyphenylmethyl (oxadiazole C5), 4-[benzyl(methyl)sulfamoyl]benzamide. Molecular formula: C₂₅H₂₄N₄O₄S, MW: 500.55 g/mol .
    • Analog 3 : OZE-III (): 4-Chlorophenyl (oxadiazole C5), pentanamide. Molecular formula: C₁₃H₁₄ClN₃O₂, MW: 279.72 g/mol .

Table 1: Structural and Physicochemical Properties

Compound Oxadiazole C5 Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Log P (Predicted)
Target Compound 2-Chlorophenyl 3,4-Dimethylbenzamide C₁₉H₁₆ClN₃O₂ ~353.8 ~3.5*
Compound 24 2,3-Dihydrodioxin-6-yl 3,4-Dimethylbenzamide C₂₂H₁₉N₃O₄ 389.4 2.8
LMM5 4-Methoxyphenylmethyl Sulfamoylbenzamide C₂₅H₂₄N₄O₄S 500.55 4.1
OZE-III 4-Chlorophenyl Pentanamide C₁₃H₁₄ClN₃O₂ 279.72 2.9

*Estimated using analogous compounds (e.g., OZE-III).

Antifungal Activity:

  • LMM5 and LMM11 () : Demonstrated efficacy against Candida albicans (MIC₅₀: 0.5–2 μg/mL), acting as thioredoxin reductase inhibitors .
  • Compound 24 (): No direct antifungal data, but related oxadiazoles show biofilm inhibition against Staphylococcus aureus ().

Antimicrobial Activity:

  • OZE-III () : Exhibited activity against S. aureus planktonic cells (MIC: 8–16 μg/mL) and biofilm disruption .

Drug-Likeness:

  • Compound 3 () : Meets Lipinski’s Rule of Five (log P < 5, MW < 500). The target compound’s predicted log P (~3.5) suggests favorable permeability .

Physicochemical and Pharmacokinetic Insights

  • Hydrophobicity : The 2-chlorophenyl and dimethyl groups in the target compound likely enhance lipophilicity compared to OZE-III (log P: 2.9 vs. ~3.5), improving membrane permeability .
  • Metabolic Stability : The 1,3,4-oxadiazole ring resists enzymatic degradation, as seen in LMM5 and related compounds .

Q & A

Basic: What are the key synthetic pathways for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide, and how can reaction conditions be optimized?

The synthesis involves cyclization of hydrazide derivatives with appropriate acyl chlorides. Key steps include:

  • Hydrazide preparation : Reacting 3,4-dimethylbenzoic acid with hydrazine hydrate to form the hydrazide intermediate.
  • Oxadiazole ring formation : Condensation with 2-chlorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) under reflux (80–90°C, 6–8 hours) .
  • Optimization : Yield is maximized by controlling pH (neutral to slightly acidic) and using anhydrous solvents (e.g., THF or DMF). Continuous flow reactors improve scalability and reduce by-products in industrial settings .

Basic: How is structural confirmation achieved for this compound?

Spectroscopic methods are critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the oxadiazole ring (signals at δ 8.1–8.3 ppm for aromatic protons) and benzamide carbonyl (δ 165–170 ppm) .
  • IR : Stretching frequencies at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O of oxadiazole) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 357.08 for C₁₇H₁₄ClN₃O₂) .

Basic: What biological activities are associated with 1,3,4-oxadiazole derivatives like this compound?

1,3,4-oxadiazoles exhibit:

  • Anticancer activity : Inhibition of tyrosine kinases (e.g., EGFR) via π-π stacking with the 2-chlorophenyl group .
  • Antimicrobial effects : Disruption of bacterial cell membranes due to lipophilic substituents (e.g., 3,4-dimethylbenzamide) .
  • Structure-activity relationship (SAR) : The 2-chlorophenyl group enhances target affinity by 30–40% compared to unsubstituted analogs .

Advanced: How can computational tools predict this compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., tubulin or kinases). The 2-chlorophenyl group shows strong binding to hydrophobic pockets .
  • DFT calculations : Predict electron density distribution, revealing nucleophilic regions (e.g., oxadiazole nitrogen) for electrophilic attack .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .

Advanced: How do contradictory biological data arise among structurally similar oxadiazole derivatives?

Variations in activity stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition but reduce solubility, leading to inconsistent in vitro vs. in vivo results .
  • Stereochemical factors : Meta-substituted chlorophenyl groups (vs. para) may alter binding angles, reducing affinity by 20–25% .
  • Assay conditions : Varying pH or serum protein content in cell cultures can mask true potency .

Advanced: What methodologies resolve reaction mechanism ambiguities during oxadiazole synthesis?

  • Isotopic labeling : 18O^{18}O-labeling tracks oxygen incorporation during cyclization to distinguish between [1,3] and [1,4] pathways .
  • Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-limiting steps (e.g., dehydration vs. ring closure) .
  • In situ IR spectroscopy : Detect transient intermediates like acylhydrazides to validate proposed mechanisms .

Methodological: How is purity assessed, and what storage conditions ensure compound stability?

  • HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to quantify impurities (<0.5%) .
  • Stability studies : Store at -20°C in amber vials under argon; accelerated degradation tests (40°C/75% RH for 6 months) confirm no decomposition .

Methodological: What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use DMSO:PEG 400 (1:4) for aqueous solubility up to 2 mg/mL .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability by 3–5× .

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